2-Bromo-6-nitrobenzamide

Description

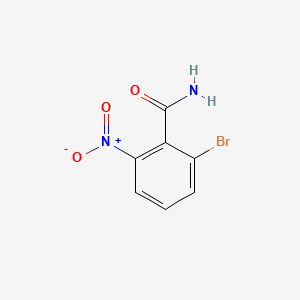

2-Bromo-6-nitrobenzamide is a substituted benzamide derivative featuring a bromine atom at the 2-position and a nitro group at the 6-position of the benzene ring. Replacing the carboxylic acid (-COOH) or aldehyde (-CHO) group with an amide (-CONH₂) yields this compound (C₇H₅BrN₂O₃, MW: 245.04, estimated). The bromo and nitro substituents impart electron-withdrawing effects, influencing reactivity and stability.

Properties

CAS No. |

107485-65-4 |

|---|---|

Molecular Formula |

C7H5BrN2O3 |

Molecular Weight |

245.03 g/mol |

IUPAC Name |

2-bromo-6-nitrobenzamide |

InChI |

InChI=1S/C7H5BrN2O3/c8-4-2-1-3-5(10(12)13)6(4)7(9)11/h1-3H,(H2,9,11) |

InChI Key |

ZKDRYFJBCUTOHR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(=O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-nitrobenzamide typically involves the bromination of 6-nitrobenzamide. One common method is the reaction of 6-nitrobenzamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-nitrobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Substitution: Products depend on the nucleophile used, such as 2-amino-6-nitrobenzamide if ammonia is the nucleophile.

Reduction: 2-Bromo-6-aminobenzamide.

Oxidation: Products vary based on the specific conditions and reagents used.

Scientific Research Applications

Antitubercular Activity

Recent studies have highlighted the antitubercular properties of compounds structurally related to 2-bromo-6-nitrobenzamide. A series of meta-amido bromophenol derivatives were synthesized, demonstrating potent inhibitory activity against Mycobacterium tuberculosis (Mtb) in vitro. Notably, the structural modifications of these compounds, including the introduction of bromine and nitro groups, influenced their biological activity significantly. For instance, the presence of hydrophobic substituents at specific positions enhanced the efficacy against Mtb strains, suggesting that similar modifications to this compound could yield promising antitubercular agents .

Neuroprotective Effects

The compound has been investigated for its potential neuroprotective effects, particularly through its interaction with AAK1 (AP180 C-terminus interacting protein 1). Research indicates that derivatives of this compound can modulate AAK1 activity, which is implicated in various neurological disorders such as Alzheimer’s disease and schizophrenia. In vitro studies demonstrated that these compounds could alleviate pain responses in models mimicking acute and chronic pain conditions, suggesting their utility in developing treatments for neurodegenerative diseases .

Anticancer Properties

Another significant application of this compound is its potential as an anticancer agent. Compounds with similar structural features have shown cytotoxic effects against various cancer cell lines. For example, certain derivatives exhibited substantial selectivity towards malignant cells while sparing healthy cells, indicating a favorable therapeutic index. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapy .

Synthesis and Structural Modifications

The synthesis of this compound typically involves nucleophilic substitution reactions where bromine is introduced at the ortho or para positions relative to the nitro group on a benzamide scaffold. The resulting compound can then undergo further modifications to enhance its biological properties. For instance, varying the substituents on the aromatic ring has been shown to affect both the solubility and biological activity of the compound .

Summary of Research Findings

Mechanism of Action

The mechanism of action of 2-Bromo-6-nitrobenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Physical and Chemical Properties

Key physical properties of 2-Bromo-6-nitrobenzamide and related compounds are summarized below:

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Functional Group |

|---|---|---|---|---|

| This compound* | C₇H₅BrN₂O₃ | 245.04 (est.) | ~150–170 (est.) | Amide (-CONH₂) |

| 2-Bromo-6-nitrobenzoic acid | C₇H₄BrNO₃ | 230.02 | 85 | Carboxylic acid |

| 2-Bromo-3-nitrobenzoic acid | C₇H₄BrNO₃ | 230.02 | 85 | Carboxylic acid |

| 2-Bromo-6-nitrobenzaldehyde | C₇H₄BrNO₃ | 230.02 | Not reported | Aldehyde |

*Estimated data based on analogs .

- Melting Points : The amide derivative likely has a higher melting point than its carboxylic acid counterpart (85°C) due to stronger hydrogen bonding in the amide group.

- Solubility : The nitro and bromo groups reduce solubility in polar solvents compared to unsubstituted benzamides.

Reactivity and Stability

- Electrophilic Substitution : The electron-withdrawing nitro (meta-directing) and bromo (ortho/para-directing) groups create a complex electronic environment. Comparatively, 2-Bromo-3-nitrobenzoic acid may exhibit different regioselectivity in reactions due to substituent positioning .

- Nucleophilic Displacement : The bromine atom in this compound is more susceptible to substitution than in dichlorobenzaldehydes (e.g., 2,4-dichlorobenzaldehyde, MP: 152°C) due to the nitro group’s activating effect .

Functional Group Comparisons

- Amide vs. Carboxylic Acid : The amide group enhances thermal stability but reduces acidity compared to carboxylic acids. This makes this compound less reactive in esterification or salt formation than 2-Bromo-6-nitrobenzoic acid.

- Amide vs. Aldehyde : The aldehyde group in 2-Bromo-6-nitrobenzaldehyde is highly reactive toward nucleophiles, whereas the amide is more inert, favoring applications requiring controlled reactivity .

Structural Isomers and Benzothiazole Analogs

lists brominated benzothiazolamines (e.g., 2-Bromobenzo[d]thiazol-5-amine, similarity: 0.96), which differ in having a sulfur-containing heterocycle.

Biological Activity

2-Bromo-6-nitrobenzamide is a synthetic organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom and a nitro group attached to a benzamide structure, which contributes to its diverse biological properties, including antimicrobial and anticancer activities.

- Molecular Formula : C7H6BrN3O2

- Molecular Weight : 232.04 g/mol

- Structure : The compound features a benzene ring substituted with a bromine atom at the 2-position and a nitro group at the 6-position relative to the amide functional group.

The biological activity of this compound is primarily attributed to its functional groups. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components, including DNA and proteins. This interaction can disrupt normal cellular processes, resulting in cytotoxic effects against various pathogens and cancer cells .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Nitro-containing compounds are known for their ability to generate reactive nitrogen species upon reduction, which can damage microbial DNA and lead to cell death. Studies indicate that derivatives of nitrobenzamides exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial | Generation of reactive intermediates that damage DNA |

| Metronidazole | Antimicrobial | Reduction to toxic intermediates that bind DNA |

| Chloramphenicol | Antimicrobial | Inhibition of protein synthesis |

Anticancer Activity

Research has shown that this compound possesses anticancer properties. The compound's ability to induce apoptosis in cancer cells has been linked to its structural features, particularly the nitro group, which may enhance its reactivity towards biological targets in hypoxic tumor environments. For instance, studies demonstrate that similar nitrobenzamide derivatives can inhibit tumor cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 15.5 | Apoptosis induction |

| Study B | HeLa (cervical cancer) | 10.2 | Cell cycle arrest |

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 20 µg/mL.

- Anticancer Properties : Another investigation assessed the compound's effects on human cancer cell lines, revealing an IC50 value of approximately 12 µM against A549 lung cancer cells, indicating potent anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.